A Technical Guide to Methyl 5-amino-2-bromobenzoate Hydrochloride: A Versatile Synthetic Building Block
A Technical Guide to Methyl 5-amino-2-bromobenzoate Hydrochloride: A Versatile Synthetic Building Block
This guide provides an in-depth technical overview of Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) and its corresponding free base (CAS 6942-37-6). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and practical insights into the reactivity and application of this valuable intermediate.
Introduction: Strategic Importance in Synthesis
Methyl 5-amino-2-bromobenzoate is a substituted aromatic ester that serves as a pivotal building block in modern organic synthesis. Its structure is strategically functionalized with three key features: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be further modified. This trifecta of reactivity makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemical development.[1]
The compound is most commonly handled and stored as its hydrochloride salt to enhance stability and improve handling characteristics. The salt form readily converts to the free base in situ or in a preparatory step, providing access to the reactive amine. Understanding the properties and reactivity of both forms is crucial for its effective utilization in multi-step synthetic campaigns.
PART 1: Physicochemical and Structural Properties
The physical and chemical properties of a reagent are foundational to its application. The hydrochloride salt offers improved stability, while the free base is typically used directly in reactions. A summary of their core properties is presented below.
| Property | Methyl 5-amino-2-bromobenzoate (Free Base) | Methyl 5-amino-2-bromobenzoate HCl (Salt) |
| CAS Number | 6942-37-6 | 1803581-93-2[2] |
| Molecular Formula | C₈H₈BrNO₂[1] | C₈H₉BrClNO₂[2] |
| Molecular Weight | 230.06 g/mol [3] | 266.52 g/mol [2] |
| Appearance | Pale yellow oil, or very dark brown to black liquid; also cited as a crystalline solid.[1][4] | Expected to be a crystalline solid. |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] | Expected to be soluble in polar solvents like methanol and water. |
| Storage Conditions | Room temperature, in a well-ventilated, dry place.[5] | Room temperature, in a well-ventilated, dry place. |
Molecular Structure
Chemical Identifiers (Free Base):
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SMILES: COC(=O)c1cc(ccc1Br)N[1]
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InChI: InChI=1/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3[1]
PART 2: Spectral Data and Characterization
Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and structural integrity of a starting material. While a comprehensive data package (¹³C NMR, IR, MS) is recommended, ¹H NMR is the primary tool for structural verification.
¹H NMR Spectroscopy (Free Base)
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The spectrum for Methyl 5-amino-2-bromobenzoate is well-resolved and confirms the substitution pattern on the aromatic ring.
Reported ¹H NMR Data (400 MHz, DMSO-d₆): δ 7.29 (d, J = 8.8 Hz, 1H), 6.94 (d, J = 2.8 Hz, 1H), 6.63 (dd, J = 8.8, 2.8 Hz, 1H), 5.55 (s, 2H), 3.80 (s, 3H).[4]
Interpretation:
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δ 7.29 (d, J = 8.8 Hz, 1H): This doublet corresponds to the proton at the C4 position, coupled only to the proton at C3.
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δ 6.94 (d, J = 2.8 Hz, 1H): This doublet represents the proton at the C6 position, showing a smaller coupling to the proton at C4.
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δ 6.63 (dd, J = 8.8, 2.8 Hz, 1H): This doublet of doublets is the proton at the C3 position, coupled to both the C4 and C6 protons.
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δ 5.55 (s, 2H): This singlet corresponds to the two protons of the primary amine (-NH₂). The chemical shift can vary, and the peak is often broad.
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δ 3.80 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.
Analytical Workflow
The process of verifying a chemical intermediate is a critical, self-validating protocol. It ensures that downstream reactions are based on a known, pure starting material, preventing costly failures and misleading results.
PART 3: Synthesis and Reactivity
Synthesis of the Free Base
The most direct and reliable synthesis of Methyl 5-amino-2-bromobenzoate involves the reduction of its nitro precursor, Methyl 2-bromo-5-nitrobenzoate. The use of stannous (II) chloride (SnCl₂) in a protic solvent like methanol is a classic and high-yielding method for this transformation.
Field-Proven Experimental Protocol: This protocol is based on established literature procedures for the reduction of aromatic nitro groups.[4]
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Reaction Setup: Dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: Add stannous (II) chloride dihydrate (approx. 5.0 eq) to the solution. Causality: Stannous chloride is a robust, inexpensive, and effective reducing agent for converting nitro groups to amines in the presence of other reducible functionalities like esters.
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Heating: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
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Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully add ethyl acetate and water. Neutralize the acidic mixture by slow addition of an aqueous sodium hydroxide solution (e.g., 4N) until the pH is basic. Causality: Neutralization is critical to deprotonate the ammonium salt product to the free amine and to precipitate tin salts, which can then be removed by filtration.
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Filtration and Extraction: Filter the resulting slurry through a pad of diatomaceous earth to remove inorganic tin salts. Separate the organic layer of the filtrate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine. Causality: The aqueous washes remove any remaining inorganic salts and impurities, purifying the desired product in the organic phase.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield Methyl 5-amino-2-bromobenzoate, typically as a pale yellow oil.[4]
Preparation of the Hydrochloride Salt
To improve shelf-life and handling, the free base is often converted to its hydrochloride salt.
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Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Core Reactivity and Synthetic Applications
The synthetic utility of Methyl 5-amino-2-bromobenzoate stems from the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the amino group is a versatile nucleophile and a precursor for diazonium salts.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site for building molecular complexity. It readily participates in reactions like the Suzuki-Miyaura coupling (with boronic acids) to form C-C bonds, creating bi-aryl systems common in kinase inhibitors. Similarly, the Buchwald-Hartwig amination (with amines) allows for the formation of C-N bonds, leading to complex diarylamine structures.
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Amino Group Derivatization: The nucleophilic amino group can be easily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental for probing structure-activity relationships (SAR) in drug discovery.
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Diazotization: The primary amine can be converted to a diazonium salt, which can then undergo Sandmeyer reactions to introduce a wide variety of substituents (e.g., -Cl, -CN, -I) in place of the original amino group, further diversifying the synthetic possibilities.
PART 4: Safety, Handling, and Storage
As with all chemical reagents, adherence to strict safety protocols is mandatory. The following information is a summary and should be supplemented by a comprehensive Safety Data Sheet (SDS).
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Hazard Summary: While specific data for the hydrochloride is limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and call a physician or poison control center immediately.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Some suppliers note that the free base can be light and air sensitive, so long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for maintaining purity.
Conclusion
Methyl 5-amino-2-bromobenzoate hydrochloride is a high-value, versatile chemical intermediate. Its well-defined reactive sites—the ortho-bromine for cross-coupling and the meta-amino group for classical derivatization—provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, a validated protocol for its synthesis, and strict adherence to safety and handling procedures will enable researchers to effectively leverage this building block in the pursuit of novel pharmaceuticals and agrochemicals.
References
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Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 6942-37-6 | methyl 5-amino-2-bromobenzoate. Retrieved from [Link]
Sources
- 1. CAS 6942-37-6: methyl 5-amino-2-bromobenzoate | CymitQuimica [cymitquimica.com]
- 2. 1803581-93-2|Methyl 5-amino-2-bromobenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 6942-37-6 | methyl 5-amino-2-bromobenzoate - Alachem Co., Ltd. [alachem.co.jp]
- 4. 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

